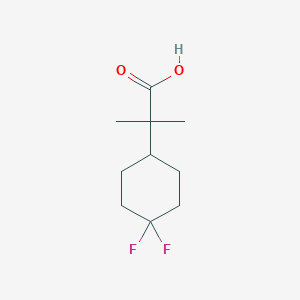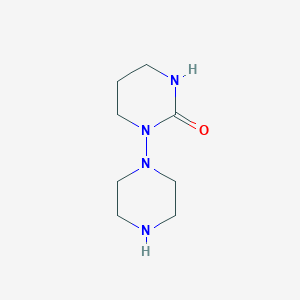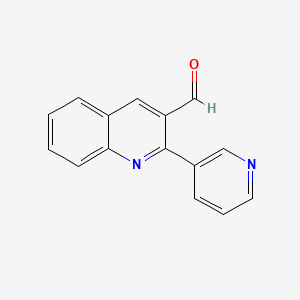
2-Pyridin-3-ylquinoline-3-carbaldehyde
描述
2-Pyridin-3-ylquinoline-3-carbaldehyde is a heterocyclic compound that features a quinoline ring fused with a pyridine ring and an aldehyde functional group at the 3-position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the quinoline ring system. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2-Pyridin-3-ylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(Pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 2-(Pyridin-3-yl)quinoline-3-methanol.
Substitution: 4-bromo-2-Pyridin-3-ylquinoline-3-carbaldehyde.
科学研究应用
2-Pyridin-3-ylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and biological molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-Pyridin-3-ylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-(Pyridin-2-yl)quinoline-3-carbaldehyde
- 2-(Pyridin-4-yl)quinoline-3-carbaldehyde
Uniqueness
2-Pyridin-3-ylquinoline-3-carbaldehyde is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This unique structure allows for selective interactions with biological targets and makes it a valuable compound for developing new therapeutic agents .
属性
分子式 |
C15H10N2O |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-13-8-11-4-1-2-6-14(11)17-15(13)12-5-3-7-16-9-12/h1-10H |
InChI 键 |
WMHBAZXQUNCUOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CN=CC=C3)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8473441.png)
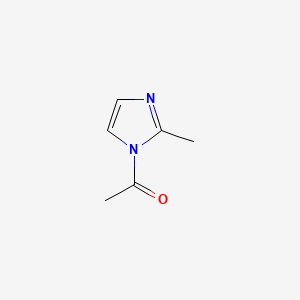
![4-{4-[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]butyl}phenol](/img/structure/B8473453.png)
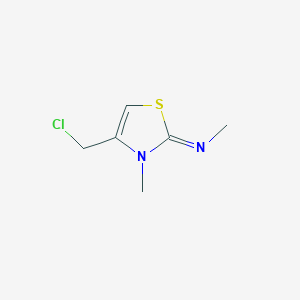
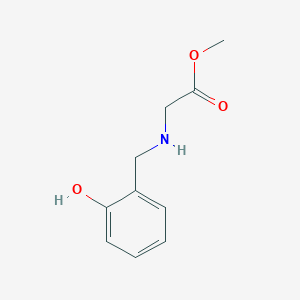
![4-[(4-Iodo-2-pyridinyl)methyl]morpholine](/img/structure/B8473476.png)
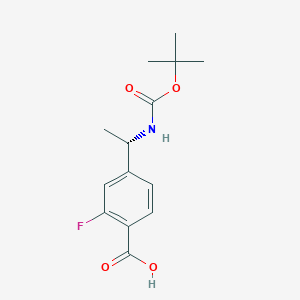

![1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B8473509.png)
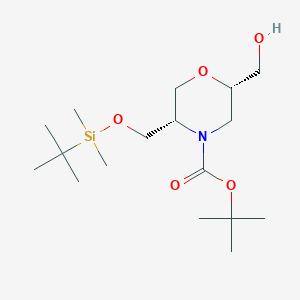
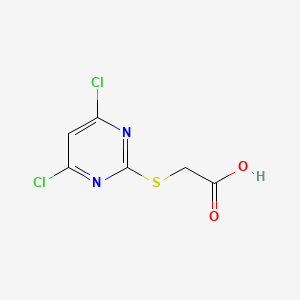
![4-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B8473517.png)
